Cas no 288569-59-5 (Butanamide,N,N-dimethyl-4-oxo-)

Butanamide, N,N-dimethyl-4-oxo-, is a chemical compound characterized by its ketone and amide functional groups, making it a versatile intermediate in organic synthesis. Its structure, featuring a dimethyl-substituted nitrogen and a 4-oxo moiety, lends itself to applications in pharmaceuticals, agrochemicals, and specialty chemical production. The compound's reactivity allows for further functionalization, enabling the synthesis of complex molecules. Its stability under standard conditions ensures ease of handling and storage. Researchers value this compound for its role in constructing heterocyclic frameworks and as a precursor in the development of bioactive compounds. Its well-defined properties support reproducibility in synthetic workflows.
Butanamide,N,N-dimethyl-4-oxo- structure
288569-59-5 structure
Product Name:Butanamide,N,N-dimethyl-4-oxo-
CAS No:288569-59-5
MF:C6H11NO2
MW:129.157041788101
CID:248933
PubChem ID:22028205
Update Time:2025-06-08

Butanamide,N,N-dimethyl-4-oxo- Chemical and Physical Properties

Names and Identifiers

    • Butanamide,N,N-dimethyl-4-oxo-
    • Butanamide, N,N-dimethyl-4-oxo- (9CI)
    • SCHEMBL4721832
    • N,N-dimethyl-4-oxobutanamide
    • EN300-6501501
    • 288569-59-5
    • Inchi: 1S/C6H11NO2/c1-7(2)6(9)4-3-5-8/h5H,3-4H2,1-2H3
    • InChI Key: OXQZTLTUQUOYQM-UHFFFAOYSA-N
    • SMILES: O=C(CCC=O)N(C)C

Computed Properties

  • Exact Mass: 129.07903
  • Monoisotopic Mass: 129.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.4A^2
  • XLogP3: -0.9

Experimental Properties

  • PSA: 37.38

Butanamide,N,N-dimethyl-4-oxo- Pricemore >>

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